

# Spectroscopic Profile of 2,4-Dichloro-6-nitrophenol: A Technical Guide

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## Compound of Interest

Compound Name: 2,4-Dichloro-6-nitrophenol

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2,4-Dichloro-6-nitrophenol** (CAS No. 609-89-2). The information presented herein is compiled from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering critical data for the identification, characterization, and quality control of this compound in research and development settings.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2,4-Dichloro-6-nitrophenol**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
Data not explicitly available in public databases	-	-	Aromatic Protons
Data not explicitly available in public databases	-	-	Phenolic Hydroxyl Proton

Note: Specific chemical shifts and coupling constants for **2,4-Dichloro-6-nitrophenol** are not readily available in public spectral databases. Researchers should acquire experimental data for precise assignments.

#### <sup>13</sup>C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm)	Assignment
Data not explicitly available in public databases	C-OH
Data not explicitly available in public databases	C-Cl
Data not explicitly available in public databases	C-NO <sub>2</sub>
Data not explicitly available in public databases	C-H
Data not explicitly available in public databases	C-Cl
Data not explicitly available in public databases	C-H

Note: Detailed peak assignments for the <sup>13</sup>C NMR spectrum of **2,4-Dichloro-6-nitrophenol** require experimental analysis and comparison with predicted spectra.

## Infrared (IR) Spectroscopy

The infrared spectrum of **2,4-Dichloro-6-nitrophenol** exhibits characteristic absorption bands corresponding to its functional groups. The data is available through the NIST WebBook and other spectral databases.<sup>[1]</sup>

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
~3400-3200	O-H stretch (phenolic)
~1590, ~1470	Aromatic C=C stretch
~1530, ~1340	N-O stretch (nitro group)
~1200	C-O stretch (phenol)
~800-600	C-Cl stretch

Note: The exact positions of the absorption bands can vary slightly depending on the sample preparation and the physical state of the compound.

## Mass Spectrometry (MS)

The mass spectrum of **2,4-Dichloro-6-nitrophenol** provides information about its molecular weight and fragmentation pattern. Data is accessible through the NIST Mass Spectrometry Data Center and PubChem.[\[2\]](#)

Mass-to-Charge Ratio (m/z)	Relative Abundance (%)	Assignment
207/209/211	Variable	[M] <sup>+</sup> , Molecular ion peak (isotopic pattern due to two chlorine atoms)
Various smaller fragments	Variable	Fragmentation products (e.g., loss of NO <sub>2</sub> , Cl, etc.)

Note: The relative abundances of the isotopic peaks for the molecular ion are characteristic of a molecule containing two chlorine atoms. The fragmentation pattern can be used to confirm the structure of the molecule.

## Experimental Protocols

The following sections describe generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound like **2,4-Dichloro-6-nitrophenol**.

## NMR Spectroscopy ( $^1\text{H}$ and $^{13}\text{C}$ )

- **Sample Preparation:** Approximately 5-20 mg of the solid **2,4-Dichloro-6-nitrophenol** is dissolved in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
- **Instrumentation:** The NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
- **$^1\text{H}$  NMR Acquisition:** A standard one-pulse sequence is typically used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).
- **$^{13}\text{C}$  NMR Acquisition:** A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each unique carbon atom. A larger number of scans is usually required for  $^{13}\text{C}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.[\[3\]](#)
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. The chemical shifts, multiplicities, coupling constants (for  $^1\text{H}$  NMR), and peak integrations are then determined.

## FT-IR Spectroscopy

- **Sample Preparation:** For a solid sample like **2,4-Dichloro-6-nitrophenol**, the KBr pellet method or the Attenuated Total Reflectance (ATR) technique is commonly employed.[\[4\]](#)[\[5\]](#)
  - **KBr Pellet:** A small amount of the sample is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
  - **ATR:** A small amount of the solid sample is placed directly onto the ATR crystal.
- **Instrumentation:** The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
- **Data Acquisition:** A background spectrum of the empty sample compartment (or the clean ATR crystal) is first recorded. Then, the sample is placed in the beam path, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared

beam, which is then mathematically converted into an absorbance or transmittance spectrum.

- **Data Analysis:** The positions of the absorption bands (in  $\text{cm}^{-1}$ ) are identified and correlated with the characteristic vibrational frequencies of the functional groups present in the molecule.

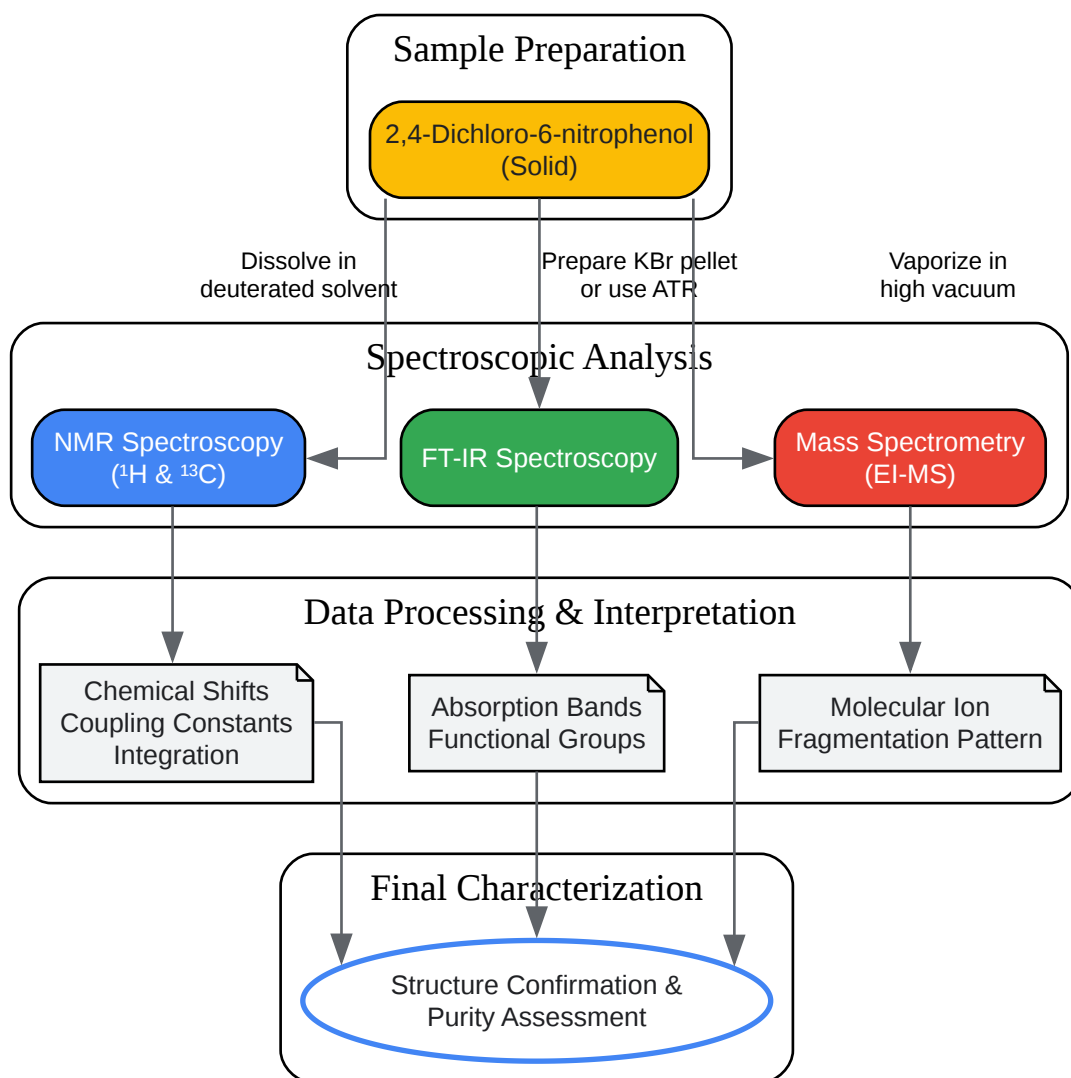
## Mass Spectrometry (Electron Ionization - EI)

- **Sample Introduction:** The solid sample is introduced into the mass spectrometer, typically via a direct insertion probe, and vaporized under high vacuum.[\[6\]](#)
- **Ionization:** In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ( $[\text{M}]^+$ ), and also induces fragmentation.[\[6\]](#)
- **Mass Analysis:** The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- **Detection:** The separated ions are detected, and their abundance is recorded.
- **Data Analysis:** The resulting mass spectrum is a plot of relative ion abundance versus  $m/z$ . The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides structural information.[\[7\]](#)

## Visualizations

### Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound such as **2,4-Dichloro-6-nitrophenol**.



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Caption: Spectroscopic analysis workflow for **2,4-Dichloro-6-nitrophenol**.

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